Yttrium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

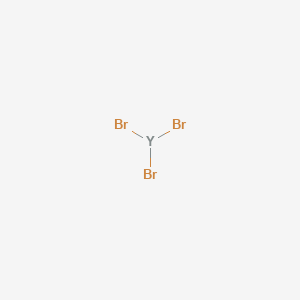

Yttrium bromide is an inorganic compound with the chemical formula YBr₃. It is a white solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

From Yttrium Oxide and Ammonium Bromide: Anhydrous this compound can be synthesized by reacting yttrium oxide (Y₂O₃) with ammonium bromide (NH₄Br).

From Yttrium Carbide and Bromine: Another method involves reacting yttrium carbide (YC₂) with elemental bromine (Br₂).

Industrial Production Methods:

Reduction by Yttrium Metal: this compound can be reduced by yttrium metal to form lower bromides such as YBr or Y₂Br₃.

Reaction with Osmium: It can also react with osmium to produce compounds like Y₄Br₄Os.

Types of Reactions:

Reduction: this compound can be reduced by yttrium metal to form lower bromides.

Substitution: It can undergo substitution reactions with other halides to form various yttrium halides.

Common Reagents and Conditions:

Reduction: Yttrium metal is commonly used as a reducing agent.

Substitution: Halide reagents such as chlorine, fluorine, and iodine can be used under controlled conditions.

Major Products:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Yttrium Bromide, due to its physical and chemical properties, has been compared with lanthanides . It has the ability to mimic and interfere with the metabolism of calcium, magnesium, and other essential elements . It is not an essential element for organisms and its bioavailability is very low .

Cellular Effects

This compound, like other heavy metals, is not entirely free of toxicity . It has been found that liver and spleen are primary target organs of intravenously-injected Yttrium Chloride . Acute hepatic injury and transient increase of plasma calcium were found following the injection of Yttrium Chloride .

Molecular Mechanism

Due to many chemical similarities, Yttrium acts like a lanthanide in respect to its toxicological behavior .

Temporal Effects in Laboratory Settings

Studies have shown that Yttrium disappears from the blood within 1 day but is retained in the organs for a long time . The elimination half-time of liver Yttrium was 144 days at a dose of 1 mg Yttrium/rat .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a significant and tremendous amount of calcium was deposited in the liver (over 10-fold) and spleen (over 100-fold), while calcium concentration was only slightly increased in the lung and kidney (less than 1.5-fold) following the injection of Yttrium Chloride .

Metabolic Pathways

Changes in calcium concentrations in liver, spleen, and lungs were in accordance with those of Yttrium .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Most of the Yttrium administered was distributed into liver, bone, and spleen .

Subcellular Localization

Electron microscopic analyses revealed that the colloidal Yttrium-containing material was taken up by phagocytic cells in the liver and spleen .

Scientific Research Applications

Yttrium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other yttrium compounds and in various catalytic processes.

Biology and Medicine: Yttrium-based materials are used in medical lasers, biomedical implants, and radiopharmaceuticals for cancer therapy and positron emission tomography (PET) imaging.

Comparison with Similar Compounds

- Yttrium Fluoride (YF₃)

- Yttrium Chloride (YCl₃)

- Yttrium Iodide (YI₃)

Comparison:

- Solubility: Yttrium bromide is soluble in water, similar to yttrium chloride and yttrium iodide, but unlike yttrium fluoride, which is insoluble .

- Applications: While all these compounds are used in various industrial and research applications, this compound is particularly noted for its use in catalytic processes and as a precursor for other yttrium compounds .

This compound stands out due to its unique reactivity and versatility in forming various yttrium-based materials, making it a valuable compound in both scientific research and industrial applications.

Properties

CAS No. |

13469-98-2 |

|---|---|

Molecular Formula |

Br3Y |

Molecular Weight |

328.62 g/mol |

IUPAC Name |

yttrium(3+);tribromide |

InChI |

InChI=1S/3BrH.Y/h3*1H;/q;;;+3/p-3 |

InChI Key |

FSDCGXUNLWDJNL-UHFFFAOYSA-K |

SMILES |

Br[Y](Br)Br |

Canonical SMILES |

[Br-].[Br-].[Br-].[Y+3] |

Key on ui other cas no. |

13469-98-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)